molecular formula C13H17NO2 B3969931 N-allyl-2-(4-ethylphenoxy)acetamide

N-allyl-2-(4-ethylphenoxy)acetamide

Cat. No.: B3969931
M. Wt: 219.28 g/mol
InChI Key: BQUVSFRYOGWIPO-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative featuring an allyl-substituted amine and a 4-ethylphenoxy group attached to the acetamide backbone. The compound’s structure comprises a phenoxy ether linkage (O-linked) at the 2-position of the acetamide, distinguishing it from C-linked analogs where the aromatic group is directly bonded to the carbon chain.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-9-14-13(15)10-16-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUVSFRYOGWIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: C-Linked Phenyl Acetamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Melting Point (°C) Key Features Reference
N-Allyl-2-(4-chlorophenyl)acetamide (1t) C₁₁H₁₂ClNO 209.67 4-Chlorophenyl Not reported Direct C-linkage, chloro group
N-Allyl-2-(N-allylacetamido)-2-(4-chlorophenyl)acetamide C₁₄H₁₇ClN₂O₂ 280.75 4-Chlorophenyl, N-Allyl 96–97 Dual allyl groups, increased steric bulk
  • Chloro substituents (electron-withdrawing) may enhance stability but reduce nucleophilicity compared to ethylphenoxy analogs.
  • Synthesis : C-linked derivatives often employ Friedel-Crafts acylation or palladium-catalyzed couplings, whereas O-linked analogs require etherification steps .

Structural and Functional Insights

NMR Spectral Comparisons

  • N-Allyl-2-(4-chlorophenyl)acetamide (1t) : ¹³C NMR (101 MHz, CDCl₃) shows distinct shifts for the carbonyl (δ ~170 ppm) and allyl carbons (δ ~115–135 ppm), with chloro-substituted aryl carbons appearing at δ ~125–140 ppm .
  • N-(4-Chloro-3-(2-oxopropyl)phenyl)-2-(4-ethylphenoxy)acetamide (1k): ¹H NMR (400 MHz, CDCl₃) reveals deshielded protons near the oxopropyl group (δ ~2.1–3.5 ppm), highlighting substituent-induced electronic perturbations .

Substituent Impact on Bioactivity

While biological data for the main compound is absent, fluorinated analogs (e.g., 18e in ) demonstrate that electron-withdrawing groups like fluorine can enhance binding to hydrophobic enzyme pockets. Ethylphenoxy derivatives may exhibit improved membrane permeability due to moderate lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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